2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a biphenyl group and two chlorine atoms attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 3-aminobiphenyl with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the substitution of chlorine atoms on the cyanuric chloride with the amino group of the biphenyl compound. The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The biphenyl group can undergo oxidation to form biphenyl derivatives, while reduction reactions can modify the triazine ring.
Coupling Reactions: The biphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Triazines: Products formed by nucleophilic substitution.
Biphenyl Derivatives: Products formed by oxidation or reduction of the biphenyl group.
Coupled Products: Complex molecules formed by coupling reactions.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The biphenyl group and triazine ring contribute to its binding affinity and specificity, allowing it to exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine
- 2-([1,1’-Biphenyl]-2-yl)-4,6-dichloro-1,3,5-triazine
- 2-([1,1’-Biphenyl]-3-yl)-4-chloro-1,3,5-triazine
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine is unique due to the specific positioning of the biphenyl group and chlorine atoms, which influence its reactivity and binding properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-6-(3-phenylphenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURFAZNYUZFHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402225-89-1 |
Source
|
Record name | 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.